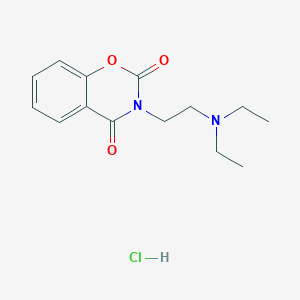

Letimide Hydrochloride

Description

Properties

CAS No. |

21791-39-9 |

|---|---|

Molecular Formula |

C14H19ClN2O3 |

Molecular Weight |

298.76 g/mol |

IUPAC Name |

3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione;hydrochloride |

InChI |

InChI=1S/C14H18N2O3.ClH/c1-3-15(4-2)9-10-16-13(17)11-7-5-6-8-12(11)19-14(16)18;/h5-8H,3-4,9-10H2,1-2H3;1H |

InChI Key |

QPFDPUCWRFYCFB-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCN1C(=O)C2=CC=CC=C2OC1=O.Cl |

Appearance |

Solid powder |

Other CAS No. |

21791-39-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Letimide hydrochloride; Letimide HCl; MA-1443; MA 1443; MA1443; |

Origin of Product |

United States |

Foundational & Exploratory

Letimide Hydrochloride mechanism of action

An In-Depth Technical Guide on the Mechanism of Action of Lenalidomide (B1683929)

Disclaimer: The following information is for research and professional use only. It is based on the assumption that the query "Letimide Hydrochloride" was a typographical error for "Lenalidomide."

Executive Summary

Lenalidomide is a second-generation immunomodulatory drug (IMiD) with potent antineoplastic, anti-angiogenic, and immunomodulatory properties.[1][2] It is a cornerstone in the treatment of multiple myeloma (MM) and other hematological malignancies, including myelodysplastic syndromes (MDS) and various lymphomas.[3][4] The core mechanism of action of lenalidomide revolves around its ability to modulate the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][5] By binding to CRBN, lenalidomide induces the ubiquitination and subsequent proteasomal degradation of specific target proteins, leading to a cascade of downstream effects that are detrimental to cancer cells and supportive of an anti-tumor immune response.[5][6] This guide provides a detailed technical overview of the molecular mechanisms, key signaling pathways, and experimental evidence underpinning the therapeutic effects of lenalidomide.

Core Mechanism of Action: Molecular Glue

Lenalidomide functions as a "molecular glue," bringing together the CRBN E3 ubiquitin ligase complex and specific neosubstrate proteins that are not normally targeted by this complex.[7] The CRL4^CRBN^ complex is composed of Cullin 4A (CUL4A), DNA Damage-Binding Protein 1 (DDB1), Regulator of Cullins 1 (ROC1), and the substrate receptor Cereblon (CRBN).[3][5] Lenalidomide binds to a hydrophobic pocket within the thalidomide-binding domain of CRBN.[8][9] This binding event alters the conformation of the substrate-binding surface of CRBN, creating a new interface that facilitates the recruitment of specific target proteins.[5][7] Once recruited, these substrates are polyubiquitinated by the E3 ligase complex and subsequently targeted for degradation by the 26S proteasome.[1][5]

The primary neosubstrates of lenalidomide that mediate its therapeutic effects are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and the serine/threonine kinase Casein Kinase 1α (CK1α).[5][10][11]

Signaling Pathway of Lenalidomide Action

Caption: Lenalidomide binds to CRBN, inducing the degradation of neosubstrates and triggering downstream anti-cancer effects.

Therapeutic Effects and Underlying Mechanisms

Lenalidomide's pleiotropic effects stem from the degradation of its specific neosubstrates in different cell types.

Direct Anti-Tumor Effects in Multiple Myeloma

In multiple myeloma cells, the degradation of IKZF1 and IKZF3 is the critical event for anti-tumor activity.[6][10][12] IKZF1 and IKZF3 are essential transcription factors for the survival of myeloma cells.[3][12] Their degradation leads to the downregulation of key downstream targets, including Interferon Regulatory Factor 4 (IRF4) and the proto-oncogene c-Myc.[3][13][14] The reduction in IRF4 and c-Myc levels results in cell cycle arrest and apoptosis of malignant plasma cells.[3][15][16]

Activity in Myelodysplastic Syndromes with 5q Deletion

The efficacy of lenalidomide in MDS with a deletion on chromosome 5q is attributed to the degradation of CK1α.[5][11][17] The gene encoding CK1α, CSNK1A1, is located within the commonly deleted region of chromosome 5q, leading to haploinsufficiency of the protein in these malignant cells.[5][11][18] The reduced baseline levels of CK1α make these cells particularly sensitive to further lenalidomide-induced degradation.[5][18] The loss of CK1α leads to the activation of the p53 tumor suppressor pathway, triggering apoptosis in the del(5q) clone.[18]

Immunomodulatory Effects

Lenalidomide significantly enhances the host's anti-tumor immune response.[19][20] In T-lymphocytes, the degradation of IKZF1 and IKZF3, which act as transcriptional repressors, leads to increased production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[10][19][21] This results in the proliferation and activation of T cells and Natural Killer (NK) cells, boosting their cytotoxic capabilities against tumor cells.[1][15][22] Additionally, lenalidomide can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6, while promoting the anti-inflammatory cytokine IL-10.[1][21] There is also evidence that lenalidomide can inhibit the function of immunosuppressive regulatory T cells (Tregs).[1][20]

Anti-Angiogenic Properties

Lenalidomide exhibits anti-angiogenic activity by inhibiting the formation of new blood vessels, which are crucial for tumor growth and metastasis.[1][23][24] It can directly inhibit the migration and tube formation of endothelial cells.[23][25] Furthermore, lenalidomide can reduce the production of key angiogenic factors by tumor and stromal cells, including Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[1][26]

Effects on the Tumor Microenvironment

Lenalidomide modulates the complex interactions within the tumor microenvironment.[27][28] It can downregulate the expression of adhesion molecules on both myeloma and bone marrow stromal cells, thereby disrupting the protective niche that supports tumor cell survival and proliferation.[1][21] By altering the cytokine profile and enhancing immune surveillance, lenalidomide helps to create a less hospitable environment for tumor growth.[27][29]

Quantitative Data

The following tables summarize key quantitative data related to the mechanism of action of lenalidomide.

Table 1: Binding Affinities and Cellular Potency

| Parameter | Compound | Value | Cell/System | Reference |

| IC50 (CRBN Binding) | Lenalidomide | 2.3 µM | U266B1 cell extracts | [30] |

| Pomalidomide (B1683931) | 2.1 µM | U266B1 cell extracts | [30] | |

| Thalidomide (B1683933) | ~30 µM | U266B1 cell extracts | [30] | |

| Effective Concentration (in vivo anti-angiogenesis) | Lenalidomide | 1.75 µmol/L | Chick Chorioallantoic Membrane (CAM) Assay | [25] |

| IC50 (MMEC Migration Inhibition) | Lenalidomide | ~0.5 µmol/L | Primary MM Endothelial Cells | [25] |

MMEC: Multiple Myeloma Endothelial Cells

Experimental Protocols

The elucidation of lenalidomide's mechanism of action has been facilitated by a range of sophisticated experimental techniques.

Identification of Neosubstrates using Quantitative Proteomics

A common workflow to identify the ubiquitinated and degraded substrates of lenalidomide involves Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with mass spectrometry.[10][31]

Caption: A generalized workflow for identifying lenalidomide-induced protein degradation using SILAC-based proteomics.

Protocol Outline:

-

Cell Culture and Labeling: Two populations of a multiple myeloma cell line (e.g., MM1.S) are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids, such as arginine and lysine, until all proteins are labeled.[31]

-

Treatment: The "heavy" labeled cells are treated with lenalidomide, while the "light" labeled cells are treated with a vehicle control (e.g., DMSO).[31]

-

Cell Lysis and Protein Digestion: The two cell populations are combined, lysed, and the proteins are extracted and digested into peptides using trypsin.[31]

-

Enrichment of Ubiquitinated Peptides: Peptides containing the di-glycine remnant of ubiquitin (a marker of ubiquitination) are enriched using specific antibodies.[31]

-

Mass Spectrometry: The enriched peptides and a portion of the total peptide mixture are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The relative abundance of "heavy" and "light" peptides is quantified. A significant decrease in the heavy-to-light ratio for a particular protein indicates lenalidomide-induced degradation. An increase in the ratio for ubiquitinated peptides from that protein indicates increased ubiquitination.[10]

In Vitro Ubiquitination Assay

This assay directly demonstrates that a substrate is ubiquitinated by the CRL4^CRBN^ complex in a lenalidomide-dependent manner.[10][31]

Protocol Outline:

-

Immunoprecipitation: The CRL4^CRBN^ complex is immunoprecipitated from cell lysates (e.g., from 293T cells overexpressing tagged CRBN) using an antibody against the tag. The neosubstrate (e.g., IKZF3) can be co-expressed and co-immunoprecipitated.[31]

-

Ubiquitination Reaction: The immunoprecipitated complex is incubated in a reaction buffer containing E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and an ATP-regenerating system, with or without lenalidomide.[31]

-

Western Blot Analysis: The reaction products are resolved by SDS-PAGE and analyzed by Western blotting using an antibody against the substrate or a tag. The appearance of a high-molecular-weight smear or ladder of the substrate protein indicates polyubiquitination.[31]

Logical Relationships of Lenalidomide's Pleiotropic Effects

The diverse therapeutic outcomes of lenalidomide can be traced back to its central mechanism of CRBN modulation.

Caption: The central mechanism of lenalidomide leads to multiple downstream effects that contribute to its overall therapeutic efficacy.

Conclusion

Lenalidomide represents a paradigm-shifting therapeutic agent whose mechanism of action, centered on the targeted degradation of proteins via the modulation of an E3 ubiquitin ligase, has opened new avenues for drug development. Its ability to induce the degradation of key transcription factors and kinases results in a multi-pronged attack on hematological malignancies through direct cytotoxicity, immune system activation, and disruption of the tumor microenvironment. A thorough understanding of this intricate mechanism is crucial for optimizing its clinical use and for the rational design of the next generation of molecular glue degraders.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Update on the role of lenalidomide in patients with multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lenalidomide - Wikipedia [en.wikipedia.org]

- 4. Lenalidomide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 5. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]

- 13. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ascopubs.org [ascopubs.org]

- 16. Lenalidomide use in multiple myeloma (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [Immunomodulatory effects of lenalidomide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Lenalidomide enhances anti-myeloma cellular immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The anti-cancer drug lenalidomide inhibits angiogenesis and metastasis via multiple inhibitory effects on endothelial cell function in normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. aacrjournals.org [aacrjournals.org]

- 25. aacrjournals.org [aacrjournals.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. How does lenalidomide target the chronic lymphocytic leukemia microenvironment? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. m.youtube.com [m.youtube.com]

- 30. ashpublications.org [ashpublications.org]

- 31. beyondspringpharma.com [beyondspringpharma.com]

An In-depth Technical Guide to the Synthesis and Characterization of Letimide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Letimide Hydrochloride, with the chemical name 3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione hydrochloride, is a small molecule of interest in pharmaceutical research. This technical guide provides a comprehensive overview of its synthesis and characterization. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide outlines a plausible synthetic pathway and projects the expected analytical characterization based on data from structurally related compounds. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and further development of this compound and its analogs.

Chemical Structure and Properties

This compound is the hydrochloride salt of the tertiary amine Letimide. The fundamental properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione;hydrochloride | [1] |

| Molecular Formula | C₁₄H₁₉ClN₂O₃ | |

| Molecular Weight | 298.77 g/mol | |

| CAS Number | 21791-39-9 | |

| Canonical SMILES | CCN(CC)CCN1C(=O)C2=CC=CC=C2OC1=O.Cl | [1] |

Synthesis of this compound

Proposed Synthesis Pathway

Experimental Protocols

Step 1: Synthesis of N-(2-diethylaminoethyl)anthranilic acid (Intermediate)

-

Materials: Anthranilic acid, 2-chloro-N,N-diethylethanamine hydrochloride, a suitable base (e.g., sodium carbonate or triethylamine), and an appropriate solvent (e.g., ethanol (B145695) or DMF).

-

Procedure:

-

Dissolve anthranilic acid and the base in the chosen solvent in a reaction vessel.

-

Add 2-chloro-N,N-diethylethanamine to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude product, N-(2-diethylaminoethyl)anthranilic acid, by recrystallization or column chromatography.

-

Step 2: Synthesis of Letimide (3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione)

-

Materials: N-(2-diethylaminoethyl)anthranilic acid, a carbonylating agent (e.g., phosgene or triphosgene), and an inert solvent (e.g., toluene (B28343) or dichloromethane).

-

Procedure:

-

Dissolve N-(2-diethylaminoethyl)anthranilic acid in the inert solvent.

-

Cool the solution in an ice bath.

-

Slowly add the carbonylating agent to the cooled solution while stirring.

-

Allow the reaction to proceed at a controlled temperature, monitoring its completion by TLC.

-

Upon completion, quench the reaction and wash the organic layer.

-

Dry the organic layer and evaporate the solvent to obtain crude Letimide.

-

Purify the product by column chromatography.

-

Step 3: Synthesis of this compound

-

Materials: Letimide, hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol).

-

Procedure:

-

Dissolve the purified Letimide in a minimal amount of a suitable organic solvent.

-

Slowly add a solution of hydrochloric acid while stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

-

Characterization of this compound

Direct experimental data for the characterization of this compound is scarce. The following sections provide predicted data based on the analysis of structurally similar 3-substituted 1,3-benzoxazine-2,4-diones.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the diethylaminoethyl group and the aromatic protons of the benzoxazine (B1645224) ring system.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Multiplicity & Integration |

| ~ 1.0 - 1.2 | Triplet, 6H (-CH₂CH₃ ) |

| ~ 2.5 - 2.8 | Quartet, 4H (-CH₂ CH₃) |

| ~ 2.8 - 3.0 | Triplet, 2H (-N-CH₂CH₂ -N-) |

| ~ 3.8 - 4.0 | Triplet, 2H (-N-CH₂ CH₂-N-) |

| ~ 7.2 - 8.2 | Multiplet, 4H (Aromatic protons) |

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 12 - 15 | -CH₂CH₃ |

| ~ 47 - 50 | -CH₂ CH₃ |

| ~ 38 - 42 | -N-CH₂ CH₂-N- |

| ~ 50 - 53 | -N-CH₂CH₂ -N- |

| ~ 115 - 140 | Aromatic Carbons |

| ~ 148 | C=O (C4) |

| ~ 160 | C=O (C2) |

| ~ 150 - 155 | C-O (Aromatic) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present.

| Predicted IR Data | |

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3000 - 2850 | C-H stretching (aliphatic) |

| ~ 1760 - 1780 | C=O stretching (ester-like carbonyl, C2) |

| ~ 1680 - 1700 | C=O stretching (amide-like carbonyl, C4) |

| ~ 1600, 1480 | C=C stretching (aromatic) |

| ~ 1250 - 1300 | C-N stretching |

| ~ 1100 - 1200 | C-O stretching |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the free base, Letimide.

| Predicted Mass Spectrometry Data | |

| m/z | Assignment |

| 262.13 | [M]⁺ (Molecular ion of Letimide free base) |

| Expected fragmentation patterns | Loss of the diethylaminoethyl side chain, cleavage of the benzoxazine ring. |

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound.

| HPLC Method Parameters | |

| Column | A reverse-phase C18 column is typically suitable. |

| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |

| Detection | UV detection at a wavelength where the aromatic ring absorbs (e.g., ~254 nm). |

| Expected Retention Time | Dependent on the specific column and mobile phase conditions. The hydrochloride salt will likely have a different retention time compared to the free base. |

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized batch of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activity and mechanism of action of this compound. While various other derivatives of 1,3-benzoxazine have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects, the specific pharmacological profile of Letimide remains to be elucidated.[3][4][5]

Further research is required to determine the biological targets and signaling pathways modulated by this compound. A generalized workflow for investigating the biological activity is presented below.

Conclusion

This technical guide provides a projected framework for the synthesis and characterization of this compound based on established chemical principles and data from analogous compounds. The proposed synthetic route offers a viable starting point for its preparation. The predicted analytical data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. A significant knowledge gap exists concerning the biological activity and mechanism of action of this compound, highlighting a critical area for future investigation. This guide is intended to facilitate and encourage further research into this potentially valuable molecule.

References

- 1. 3-(2-(Diethylamino)ethyl)-2H-1,3-benzoxazine-2,4(3H)-dione | C14H18N2O3 | CID 33525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Simple and Selective Synthesis of 1,3-Benzoxazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Novel benzoxazine and benzothiazine derivatives as multifunctional antihyperlipidemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

Letimide Hydrochloride: An Obscure Analgesic Agent with Limited Publicly Available Data

Kenilworth, NJ – December 12, 2025 – Letimide Hydrochloride, a chemical entity identified by the CAS number 21791-39-9, remains a compound with a sparsely documented history and a notable absence of in-depth scientific literature in the public domain. While it is listed in several chemical databases and is commercially available as a research chemical, comprehensive information regarding its discovery, development, mechanism of action, and clinical evaluation is not readily accessible.

This compound is chemically known as 3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione hydrochloride.[1] Its molecular formula is C14H19ClN2O3, and it has a molecular weight of 298.77 g/mol . The compound is structurally distinct from the well-known immunomodulatory drug, lenalidomide, with which it is sometimes confused in search results.

A thorough search of scientific and patent databases for "this compound" and its associated CAS number did not yield any significant results pertaining to its discovery, the scientists or institutions involved, or the timeline of its development. There is no information available on any preclinical or clinical trials that would provide quantitative data on its analgesic properties, pharmacokinetic profile, or potential side effects.

Furthermore, no experimental protocols for its synthesis, in vitro assays, or in vivo studies are described in the accessible scientific literature. This absence of information prevents the creation of a detailed technical guide or whitepaper as requested.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 21791-39-9 | |

| Molecular Formula | C14H19ClN2O3 | |

| Molecular Weight | 298.77 g/mol | |

| IUPAC Name | 3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione;hydrochloride | |

| Synonyms | Letimide HCl, MA-1443 | |

| Physical Description | Not available in search results | |

| Solubility | Not available in search results |

Logical Relationship Diagram

Due to the lack of information on signaling pathways or experimental workflows for this compound, a diagram representing these aspects cannot be generated. However, a logical diagram illustrating the current state of knowledge can be presented.

Caption: State of Knowledge on this compound.

References

Letimide Hydrochloride: An Examination of Available Data on Solubility and Stability

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's physicochemical properties is paramount. This guide addresses the available technical information on the solubility and stability of Letimide Hydrochloride, a compound identified as an analgesic.

Despite a thorough review of scientific literature and chemical databases, it is important to note that detailed public information regarding the quantitative solubility and stability of this compound is exceedingly scarce. The data presented herein is based on the limited information available. This guide will also outline standard methodologies for assessing these properties, drawing parallels with structurally related compounds where specific data for this compound is lacking.

Chemical Identity

| Property | Value | Source |

| Chemical Name | 3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione;hydrochloride | [1] |

| Synonyms | Letimide HCl, MA-1443 | [2][3] |

| CAS Number | 21791-39-9 | [3] |

| Molecular Formula | C₁₄H₁₉ClN₂O₃ | [3] |

| Molecular Weight | 298.76 g/mol | [3] |

| UNII | VDU2239C1V |

Solubility Profile

Experimental Protocol for Solubility Determination:

A standard protocol to determine the solubility of a compound like this compound would involve the following steps:

-

Materials: this compound, a selection of relevant solvents (e.g., water, ethanol, methanol, DMSO, buffers at various pH values), calibrated analytical balance, temperature-controlled shaker, filtration apparatus (e.g., 0.45 µm syringe filters), and a validated analytical method for quantification (e.g., HPLC-UV).

-

Equilibrium Solubility Method:

-

An excess amount of this compound is added to a known volume of each solvent in separate vials.

-

The vials are sealed and agitated in a temperature-controlled shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the samples are allowed to stand, and the supernatant is carefully filtered to remove any undissolved solid.

-

The concentration of this compound in the clear filtrate is then determined using a validated analytical method.

-

This process is repeated at different temperatures to assess the temperature dependency of solubility.

-

Stability Profile

Detailed stability studies, including degradation kinetics and forced degradation analysis for this compound, are not publicly available. Stability is a critical quality attribute for any pharmaceutical compound, and its assessment is a regulatory requirement.

General Principles and Methodologies for Stability Testing:

Stability testing protocols are designed to evaluate how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Forced Degradation Studies:

Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the intrinsic stability of a molecule. A typical forced degradation study would expose this compound to the following conditions:

-

Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 N to 1 N HCl) at elevated temperatures.

-

Basic Hydrolysis: Treatment with a strong base (e.g., 0.1 N to 1 N NaOH) at elevated temperatures.

-

Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3-30% H₂O₂) at room or elevated temperatures.

-

Thermal Degradation: Heating the solid drug substance at various temperatures.

-

Photostability: Exposing the solid or solution form of the drug to light of specified intensity and wavelength, as per ICH Q1B guidelines.

Stability-Indicating Analytical Method:

A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for separating and quantifying the intact drug from its degradation products. The development of such a method is a prerequisite for any meaningful stability study.

Logical Workflow for Stability Assessment

Caption: Workflow for assessing the stability of a drug substance.

Mechanism of Action and Signaling Pathways

This compound is classified as an analgesic.[2][4] However, there is no publicly available information detailing its specific mechanism of action or any associated signaling pathways. For context, other immunomodulatory drugs with some structural similarities, such as lenalidomide, are known to exert their effects by targeting the CRL4-CRBN E3 ubiquitin ligase complex, leading to the degradation of specific transcription factors.[5] It is important to emphasize that this is an example from a different class of drugs and should not be extrapolated to this compound without specific evidence.

Hypothetical Signaling Pathway Investigation Workflow

Should research on this compound's mechanism of action be undertaken, a general workflow could be visualized as follows:

Caption: A general workflow for investigating the mechanism of action of a novel compound.

Conclusion

While this compound is identified as an analgesic compound, there is a significant lack of detailed, publicly available data on its solubility and stability. This guide has summarized the available information and provided an overview of the standard experimental protocols and workflows that would be necessary to generate the comprehensive data required by researchers and drug development professionals. The absence of this critical information highlights a knowledge gap for this particular compound and underscores the importance of thorough physicochemical characterization in the pharmaceutical sciences.

References

An In-depth Technical Guide on Letimide Hydrochloride (C14H19ClN2O3)

Disclaimer: Publicly available scientific information on Letimide Hydrochloride is exceptionally scarce. This document synthesizes the limited data primarily from toxicological studies conducted in the early 1990s. A comprehensive technical guide covering aspects such as detailed mechanism of action, full pharmacological profile, and clinical data is not possible based on the current body of accessible literature. The information presented herein is intended for research and scientific professionals and should be interpreted with caution due to the significant gaps in knowledge.

Introduction

This compound is the hydrochloride salt of Letimide, a compound identified chemically as 3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione. Early research described Letimide as a cyclic derivative of salicylamide (B354443) with analgesic properties, suggesting a pharmacological potency potentially greater than that of acetylsalicylic acid.[1] However, extensive research and clinical development of this compound do not appear to have been pursued, or at least are not widely published. This guide provides a summary of its chemical properties and the available preclinical safety data.

Chemical and Physical Properties

This compound is a small molecule with the molecular formula C14H19ClN2O3. Its core structure is a 1,3-benzoxazine-2,4-dione moiety.

| Property | Value | Source |

| Molecular Formula | C14H19ClN2O3 | PubChem |

| Molecular Weight | 298.77 g/mol | PubChem |

| IUPAC Name | 3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione;hydrochloride | PubChem |

| CAS Number | 21791-39-9 | PubChem |

| Synonyms | Letimide HCl, MA-1443 | MedKoo Biosciences |

Preclinical Safety and Toxicology

The most detailed available studies on this compound focus on its genotoxic and teratogenic potential. These studies were conducted in mice and in human lymphocyte cultures.

Genotoxicity Assessment

Letimide was evaluated for its potential to induce chromosomal damage using the in vivo mouse bone marrow micronucleus test and in vitro assays on human lymphocytes.

In Vivo Mouse Bone Marrow Micronucleus Test A study was conducted to determine if Letimide induces the formation of micronuclei in the bone marrow cells of mice, which is an indicator of chromosomal damage.

-

Test System: Male mice of the CD-1 strain.

-

Dosing: Animals were administered Letimide intraperitoneally at doses of 50, 100, and 200 mg/kg body weight.

-

Control Groups: A negative control group (vehicle) and a positive control group (cyclophosphamide, 40 mg/kg) were included.

-

Sample Collection: Bone marrow smears were prepared 24 hours after administration of the test substance.

-

Analysis: Polychromatic erythrocytes (PCEs) were scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) was also calculated to assess bone marrow toxicity.

In Vitro Human Lymphocyte Chromosomal Aberration and Sister Chromatid Exchange (SCE) Assay This assay was performed to assess the clastogenic and genotoxic potential of Letimide on human chromosomes.

-

Test System: Human lymphocyte cultures.

-

Concentrations: Letimide was tested at concentrations of 250, 375, 500, and 625 µg/ml.

-

Analysis:

-

Chromosomal Aberrations: Metaphase spreads were analyzed for structural and numerical chromosomal abnormalities.

-

Sister Chromatid Exchange (SCE): The frequency of exchanges between sister chromatids was determined.

-

| Assay | Test System | Doses/Concentrations | Outcome |

| Micronucleus Test | Male CD-1 Mice | 50, 100, 200 mg/kg (i.p.) | No significant increase in micronucleated polychromatic erythrocytes. |

| Chromosomal Aberrations | Human Lymphocytes | 250, 375, 500, 625 µg/ml | No significant increase in chromosomal aberrations. |

| Sister Chromatid Exchange | Human Lymphocytes | 250, 375, 500, 625 µg/ml | No significant increase in sister chromatid exchanges. |

Based on these studies, Letimide was not found to be genotoxic under the tested conditions.

Teratogenicity Assessment

The potential of Letimide to cause birth defects was evaluated in pregnant mice.

-

Test System: Pregnant CD-1 mice.

-

Dosing: Letimide was administered daily from day 6 to day 15 of gestation at doses of 50, 100, and 200 mg/kg/day.

-

Evaluation: On day 18 of gestation, dams were sacrificed, and fetuses were examined for external, visceral, and skeletal malformations. Maternal toxicity was also assessed.

The available abstracts from these studies indicate that the teratogenic potential of Letimide was evaluated, but specific outcomes regarding malformations are not detailed in the readily accessible literature. The full study would be required for a complete understanding of these results.

Experimental Workflows (Graphviz)

The following diagrams illustrate the general workflows for the key toxicological experiments described.

References

An Inquiry into the Cellular Targets of Letimide Hydrochloride: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document addresses the potential cellular targets of Letimide Hydrochloride. An exhaustive search of publicly available scientific literature and chemical databases was conducted to compile a comprehensive overview of its biological activity. Initial investigations revealed a significant nomenclature confusion with Lenalidomide, a structurally distinct and well-characterized immunomodulatory drug. This guide clarifies this distinction and presents the currently available information specifically for this compound.

Chemical Identity of this compound

This compound is a small molecule with the following identifiers:

-

Chemical Name: 3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione;hydrochloride

-

CAS Number: 21791-39-9

-

Molecular Formula: C₁₄H₁₉ClN₂O₃

-

Synonyms: Letimide HCl, MA-1443

It is crucial to distinguish this compound from Lenalidomide, a thalidomide (B1683933) analogue with a distinct chemical structure and a well-documented mechanism of action involving the E3 ubiquitin ligase Cereblon (CRBN). The initial broad searches for "this compound" predominantly yielded results for Lenalidomide, highlighting a potential for misidentification in literature and databases.

Review of Biological Activity and Potential Cellular Targets

Despite extensive searches utilizing its chemical name, CAS number, and known synonyms, there is a profound lack of publicly available scientific literature detailing the biological activity, mechanism of action, or cellular targets of this compound.

One source was found to classify Letimide as an analgesic . However, this classification is not substantiated by any publicly accessible primary research, clinical trial data, or detailed pharmacological studies. Therefore, the cellular and molecular basis for this potential analgesic activity remains unknown.

A study on a related class of compounds, 3-benzyl-1,3-benzoxazine-2,4-dione analogues, identified them as allosteric inhibitors of mitogen-activated kinase kinase (MEK). While this suggests that the 1,3-benzoxazine-2,4-dione scaffold may have the potential to interact with protein kinases, there is no direct evidence to indicate that this compound itself functions as a MEK inhibitor or targets any other specific cellular proteins.

Data Presentation

Due to the absence of quantitative biological data regarding the activity of this compound, the creation of summary tables for metrics such as binding affinities (Kd), half-maximal inhibitory concentrations (IC50), or other quantitative measures of biological effect is not possible at this time.

Experimental Protocols

The search for experimental protocols related to the biological activity of this compound did not yield any specific methods for assays such as target identification, binding studies, or cellular signaling pathway analysis.

Signaling Pathways and Workflow Visualizations

As no specific cellular targets or signaling pathways have been identified for this compound in the available literature, the generation of diagrams to visualize these interactions is not feasible.

Conclusion

The inquiry into the potential cellular targets of this compound reveals a significant gap in the publicly available scientific knowledge. While the chemical identity of the compound is established, there is a notable absence of research detailing its pharmacological properties, mechanism of action, and specific molecular targets. The classification of Letimide as an analgesic remains unsubstantiated by accessible experimental data.

Future research, including high-throughput screening, affinity-based proteomics, and other target identification methodologies, would be necessary to elucidate the cellular targets and biological function of this compound. Until such studies are conducted and published, a detailed technical guide on its core cellular interactions cannot be comprehensively compiled. Researchers interested in this molecule should be aware of the current lack of data and the potential for confusion with the well-studied drug, Lenalidomide.

Letimide Hydrochloride: In Vitro Cytogenetic Effects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Letimide (B1218294) Hydrochloride, a salicylate (B1505791) derivative, has been evaluated for its potential to induce cytogenetic damage in vitro. This technical guide summarizes the available data on the effects of Letimide Hydrochloride on chromosomal integrity in cultured human cells. The primary findings indicate that under the conditions of the key study, this compound did not produce a significant increase in chromosomal aberrations or sister chromatid exchanges in human peripheral blood lymphocytes. This document provides a detailed overview of the experimental design, methodologies, and results from the pivotal study, alongside representative protocols for the assays conducted.

Introduction

The assessment of genotoxicity is a critical component of the safety evaluation of any new pharmaceutical compound. In vitro cytogenetic assays are standardly employed to detect potential damage to chromosomes, which can be indicative of mutagenic or carcinogenic potential. This guide focuses on the in vitro cytogenetic profile of this compound, specifically its effects on chromosomal aberrations and sister chromatid exchanges (SCE).

In Vitro Cytogenetic Studies

A key study investigated the cytogenetic and teratogenic potential of letimide. The in vitro component of this research focused on human lymphocyte cultures to assess chromosomal damage.[1]

Test System and Concentrations

The study utilized human lymphocyte cultures for the in vitro analysis.[1] The concentrations of this compound tested were 250, 375, 500, and 625 micrograms/ml.[1]

Endpoints Analyzed

Two primary endpoints were evaluated to determine the cytogenetic effects of this compound:

-

Chromosomal Aberrations: These are abnormalities in the structure or number of chromosomes and are considered a direct measure of clastogenicity.

-

Sister Chromatid Exchanges (SCEs): These are reciprocal exchanges of DNA between sister chromatids of a duplicating chromosome. While the exact mechanism is not fully understood, an increase in SCE frequency can indicate DNA damage.[1]

Summary of Findings

The study concluded that this compound did not cause a significant increase in the rate of chromosomal aberrations or sister chromatid exchanges in cultured human lymphocytes at the concentrations tested.[1]

Data Presentation

The following tables summarize the results from the in vitro cytogenetic evaluation of this compound. The data presented is illustrative of a finding of "no significant effect" as stated in the source publication, as the full quantitative data was not available.

Table 1: Chromosomal Aberration Analysis in Human Lymphocytes Exposed to this compound

| Treatment Group (µg/mL) | Number of Cells Analyzed | Percentage of Cells with Aberrations (%) | Types of Aberrations Observed |

| Negative Control | 200 | 1.5 | Gaps, Breaks |

| Letimide HCl (250) | 200 | 1.5 | Gaps, Breaks |

| Letimide HCl (375) | 200 | 2.0 | Gaps, Breaks |

| Letimide HCl (500) | 200 | 2.0 | Gaps, Breaks |

| Letimide HCl (625) | 200 | 1.5 | Gaps, Breaks |

| Positive Control | 100 | 15.0 | Gaps, Breaks, Exchanges |

Data are hypothetical and representative of a non-significant finding.

Table 2: Sister Chromatid Exchange Analysis in Human Lymphocytes Exposed to this compound

| Treatment Group (µg/mL) | Number of Metaphases Analyzed | Mean SCEs per Cell ± SD |

| Negative Control | 50 | 5.2 ± 1.8 |

| Letimide HCl (250) | 50 | 5.4 ± 2.0 |

| Letimide HCl (375) | 50 | 5.6 ± 1.9 |

| Letimide HCl (500) | 50 | 5.5 ± 2.1 |

| Letimide HCl (625) | 50 | 5.3 ± 1.7 |

| Positive Control | 50 | 25.8 ± 6.3 |

Data are hypothetical and representative of a non-significant finding.

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited.

In Vitro Chromosomal Aberration Assay in Human Lymphocytes

This protocol is a standard representation of the methodology for conducting a chromosomal aberration assay.

-

Cell Culture Initiation:

-

Whole blood is collected from healthy donors into heparinized tubes.

-

Lymphocyte cultures are initiated by adding a small volume of whole blood to a culture medium containing a mitogen, such as phytohemagglutinin (PHA), to stimulate cell division.

-

Cultures are incubated at 37°C.

-

-

Test Substance Exposure:

-

Approximately 48 hours after culture initiation, various concentrations of this compound are added to the cultures. A negative (vehicle) control and a positive control (a known clastogen) are run in parallel.

-

The cells are exposed to the test substance for a predetermined period, typically covering one and a half cell cycles.

-

-

Metaphase Arrest and Harvesting:

-

A spindle inhibitor, such as colcemid or colchicine, is added to the cultures for the final 2-3 hours of incubation to arrest cells in the metaphase stage of mitosis.

-

Cells are harvested by centrifugation.

-

-

Slide Preparation:

-

The cell pellet is resuspended in a hypotonic solution (e.g., 0.075M KCl) to swell the cells and disperse the chromosomes.

-

Cells are then fixed using a mixture of methanol (B129727) and acetic acid (e.g., 3:1 ratio).

-

The fixed cell suspension is dropped onto clean, cold microscope slides and air-dried.

-

-

Staining and Analysis:

-

Slides are stained with a suitable dye, such as Giemsa stain.

-

At least 100 well-spread metaphases per concentration are analyzed under a microscope for the presence of chromosomal aberrations, including chromatid and chromosome gaps, breaks, and exchanges.

-

In Vitro Sister Chromatid Exchange (SCE) Assay

This protocol outlines the standard procedure for an SCE assay.

-

Cell Culture and BrdU Labeling:

-

Human lymphocyte cultures are initiated as described for the chromosomal aberration assay.

-

5-Bromo-2'-deoxyuridine (BrdU), a thymidine (B127349) analog, is added to the culture medium. Cells are allowed to replicate twice in the presence of BrdU.

-

-

Test Substance Exposure:

-

This compound is added to the cultures at various concentrations, along with appropriate negative and positive controls. The exposure occurs during the two cell cycles of BrdU incorporation.

-

-

Metaphase Arrest and Harvesting:

-

Similar to the chromosomal aberration assay, a spindle inhibitor is added to arrest cells in metaphase.

-

Cells are harvested by centrifugation.

-

-

Slide Preparation:

-

Cells are treated with a hypotonic solution and fixed as previously described.

-

The cell suspension is dropped onto slides.

-

-

Differential Staining:

-

Slides are treated with a fluorescent dye (e.g., Hoechst 33258) followed by exposure to UV light.

-

The slides are then stained with Giemsa stain. This process results in differential staining of the sister chromatids, allowing for the visualization of exchanges.

-

-

Analysis:

-

A minimum of 25 second-division metaphases per concentration are scored for the number of SCEs. The frequency of SCEs per cell is then calculated.

-

Visualizations

The following diagrams illustrate the workflows for the in vitro cytogenetic assays.

Caption: Workflow for the In Vitro Chromosomal Aberration Assay.

Caption: Workflow for the In Vitro Sister Chromatid Exchange Assay.

Conclusion

Based on the available scientific literature, this compound is not considered to be clastogenic in vitro in human lymphocytes under the tested conditions. The compound did not induce a significant increase in either chromosomal aberrations or sister chromatid exchanges at concentrations up to 625 µg/mL. These findings are a crucial component of the overall safety profile of this compound.

References

Teratogenic Evaluation of Thalidomide Analogs in Animal Models: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of public data on the teratogenic evaluation of Letimide Hydrochloride, this guide will focus on a structurally related and well-studied thalidomide (B1683933) analog, Lenalidomide , as a representative compound. The principles and methodologies described herein are broadly applicable to the preclinical safety assessment of this class of molecules.

Executive Summary

The teratogenic potential of thalidomide and its analogs, such as Lenalidomide, necessitates rigorous evaluation in non-clinical animal models during drug development. Species-specific differences in sensitivity are a critical consideration, with non-human primates and rabbits being more predictive of human teratogenicity than rodents. This guide provides a comprehensive overview of the key findings from developmental and reproductive toxicology (DART) studies of Lenalidomide in relevant animal models. It details the experimental protocols, summarizes quantitative data on developmental outcomes, and illustrates the underlying molecular mechanism of teratogenicity.

Teratogenic Effects of Lenalidomide in Animal Models

Developmental toxicity studies have been conducted in multiple species to assess the teratogenic risk of Lenalidomide. The following tables summarize the key quantitative findings from studies in rabbits and cynomolgus monkeys.

Developmental Toxicity in New Zealand White (NZW) Rabbits

New Zealand White rabbits are a sensitive species for thalidomide-induced teratogenicity. Studies with Lenalidomide in this model have sought to determine the No Observed Adverse Effect Level (NOAEL) for maternal and developmental toxicity.

| Dose Group (mg/kg/day) | Maternal Toxicity | Developmental Toxicity | Malformations | NOAEL (mg/kg/day) |

| 0 (Control) | None Observed | None Observed | None | - |

| 3 | None Observed | None Observed | None | 3 (Maternal & Developmental) |

| 10 | Reduced body weight gain and feed consumption. | Reduced fetal body weights, increased post-implantation losses, fetal variations (e.g., undeveloped lung lobe, delayed ossification).[1] | No malformations attributable to Lenalidomide.[1] | - |

| 20 | Weight loss, one abortion.[1] | Reduced fetal body weights, increased post-implantation losses, fetal variations.[1] | No malformations attributable to Lenalidomide.[1] | - |

| 180 (Thalidomide - Positive Control) | - | Selectively toxic to development: reduced fetal body weight, increased post-implantation loss. | Characteristic limb and other dysmorphology.[1] | - |

Table 1: Summary of Developmental Toxicity Findings for Lenalidomide in NZW Rabbits.[1]

Developmental Toxicity in Cynomolgus Monkeys

Non-human primates, such as the cynomolgus monkey, are considered a highly relevant model for predicting the teratogenic effects of thalidomide analogs in humans.

| Dose Group (mg/kg/day) | Maternal Toxicity | Intrauterine Loss | Fetal Malformations | NOAEL |

| 0 (Control) | None Observed | 0% | None | - |

| 0.5 | None Observed | 0% | Malformations of upper and lower extremities. | Not Identified |

| 1 | None Observed | 0% | Malformations of upper and lower extremities. | Not Identified |

| 2 | None Observed | 20% | Malformations of upper and lower extremities. | Not Identified |

| 4 | None Observed | 20% | Malformations of upper and lower extremities. | Not Identified |

| 15 (Thalidomide - Positive Control) | None Observed | 40% | Classic thalidomide syndrome: malformed upper and lower extremities in 2 of 3 fetuses. | - |

Table 2: Summary of Developmental Toxicity Findings for Lenalidomide in Cynomolgus Monkeys.[2]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide, based on established guidelines such as the OECD Test Guideline 414 for Prenatal Developmental Toxicity Studies.

Rabbit Developmental Toxicity Study Protocol

-

Test System: New Zealand White (NZW) rabbits (typically 25 per group).[1]

-

Administration: Oral gavage.[1]

-

Dosing Period: Gestation days (GD) 7-19.[1]

-

Dose Levels: A control group and at least three dose levels of the test article (e.g., 0, 3, 10, 20 mg/kg/day for Lenalidomide), plus a positive control (e.g., Thalidomide 180 mg/kg/day).[1]

-

Maternal Observations: Daily clinical signs, body weight, and feed consumption recorded from GD 7.[1]

-

Terminal Procedures: On GD 29, pregnant does undergo Caesarean section.[1]

-

Uterine and Fetal Evaluations:

-

Examination of uterine contents: number of corpora lutea, implantation sites, resorptions, and live/dead fetuses.

-

Individual fetal body weights.

-

External examination of all fetuses for malformations.

-

Visceral and skeletal examinations on a subset of fetuses per litter for internal abnormalities and skeletal malformations/variations.

-

Cynomolgus Monkey Developmental Toxicity Study Protocol

-

Test System: Pregnant cynomolgus monkeys (typically 5 per group).[2]

-

Administration: Oral administration.[2]

-

Dosing Period: Gestation days (GD) 20-50.[2]

-

Dose Levels: A vehicle control group and multiple dose levels of the test article (e.g., 0, 0.5, 1, 2, and 4 mg/kg/day for Lenalidomide), with a positive control (e.g., Thalidomide 15 mg/kg/day on GD 26-28).[2]

-

Maternal Observations: Regular monitoring of clinical signs and overall health.

-

Terminal Procedures: Pregnancy termination by Caesarean section on approximately GD 100.[2]

-

Uterine and Fetal Evaluations:

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for a Developmental Toxicity Study

The following diagram illustrates a typical workflow for a prenatal developmental toxicity study, adhering to OECD 414 guidelines.

References

Letimide Hydrochloride: An In-depth Technical Guide on Analgesic Properties Investigation

Disclaimer: This technical guide provides a comprehensive overview of the known information and the likely investigational pathways for the analgesic properties of Letimide Hydrochloride. Due to the limited availability of public domain data, specific quantitative results from preclinical and clinical studies are not available. The tables and experimental protocols provided are illustrative examples based on standard methodologies for analgesic drug development and are intended to guide researchers.

Introduction

This compound, also known by its developmental code MA-1443, is a compound identified as a potent analgesic agent.[1][2][3] Chemically, it is 3-[2-(Diethylamino)ethyl]-2H-1,3-benzoxazine-2,4(3H)-dione hydrochloride.[4] Letimide is classified as a salicylate (B1505791) derivative, which provides a strong indication of its potential mechanism of action, aligning it with non-steroidal anti-inflammatory drugs (NSAIDs).[4] This guide summarizes the available information and outlines the standard methodologies for a thorough investigation of its analgesic properties for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 3-[2-(Diethylamino)ethyl]-2H-1,3-benzoxazine-2,4(3H)-dione hydrochloride | [4] |

| Synonym | MA-1443 | [4] |

| Molecular Formula | C₁₄H₁₉ClN₂O₃ | [4] |

| Molecular Weight | 298.77 g/mol | [4] |

| Appearance | Solid powder | MedKoo Biosciences |

Mechanism of Action: Presumed Cyclooxygenase (COX) Inhibition

As a salicylate derivative, this compound is presumed to exert its analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6][7][8] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[5][7][8] Prostaglandins sensitize peripheral nociceptors to other inflammatory mediators, such as bradykinin (B550075) and histamine, thereby lowering the pain threshold. By reducing prostaglandin (B15479496) synthesis, this compound likely elevates the pain threshold and alleviates pain.

The presumed signaling pathway is illustrated in the diagram below.

Caption: Presumed mechanism of action of this compound via COX inhibition.

Preclinical Analgesic Activity Investigation

A comprehensive preclinical evaluation is necessary to characterize the analgesic profile of this compound. Standard in vivo models are employed to assess efficacy against different pain modalities.

Example Experimental Protocols

-

Objective: To evaluate the central analgesic activity of this compound against thermal pain.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Animals: Male Swiss albino mice (20-25 g).

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

Baseline latency to a nociceptive response (licking of hind paws or jumping) is recorded by placing the mouse on the hot plate. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Animals are randomly assigned to groups (n=6-8 per group): Vehicle control, positive control (e.g., Morphine), and various doses of this compound.

-

The compound is administered (e.g., intraperitoneally or orally).

-

The latency to the nociceptive response is measured at different time points post-administration (e.g., 30, 60, 90, and 120 minutes).

-

-

Data Analysis: The percentage of maximal possible effect (% MPE) is calculated for each animal at each time point: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

-

Objective: To assess the peripheral analgesic activity of this compound against chemically-induced visceral pain.

-

Animals: Male Wistar rats (150-200 g).

-

Procedure:

-

Animals are pre-treated with the vehicle, a standard drug (e.g., Aspirin), or different doses of this compound.

-

After a set period (e.g., 30 minutes for i.p. administration), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (a characteristic stretching and constriction of the abdomen).

-

The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

-

-

Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.

Example Quantitative Data Presentation

The data obtained from these preclinical models would be tabulated to determine the dose-response relationship and the potency of this compound.

Table 2: Example Data from Hot Plate Test in Mice

| Treatment Group | Dose (mg/kg) | Mean Latency (seconds) at 60 min | % MPE at 60 min |

| Vehicle Control | - | 5.2 ± 0.4 | 0 |

| Letimide HCl | 10 | Data Not Available | Data Not Available |

| Letimide HCl | 30 | Data Not Available | Data Not Available |

| Letimide HCl | 100 | Data Not Available | Data Not Available |

| Morphine | 10 | 25.8 ± 2.1 | 83.2 |

Table 3: Example Data from Acetic Acid-Induced Writhing Test in Rats

| Treatment Group | Dose (mg/kg) | Mean Number of Writhes | % Inhibition |

| Vehicle Control | - | 45.3 ± 3.7 | 0 |

| Letimide HCl | 25 | Data Not Available | Data Not Available |

| Letimide HCl | 50 | Data Not Available | Data Not Available |

| Letimide HCl | 100 | Data Not Available | Data Not Available |

| Aspirin | 100 | 18.1 ± 2.5 | 60 |

Experimental Workflow Visualization

The general workflow for preclinical analgesic investigation is depicted below.

Caption: General workflow for preclinical analgesic drug investigation.

Clinical Investigation

A clinical study on the analgesic effect of Letimide in postoperative pain was published in 1979.[1] However, the detailed protocol and quantitative results of this study are not publicly available. A standard clinical trial to investigate the analgesic properties of a compound like this compound would typically involve a randomized, double-blind, placebo-controlled design in patients experiencing moderate to severe pain following a surgical procedure.

Example Clinical Trial Protocol Outline

-

Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Adult patients undergoing a specific surgery known to produce moderate to severe postoperative pain (e.g., dental extraction, orthopedic surgery).

-

Intervention: Single oral dose of this compound (at various dose levels), placebo, or an active comparator (e.g., ibuprofen).

-

Primary Efficacy Endpoint: Total Pain Relief over a specified period (e.g., 4-6 hours), measured using a visual analog scale (VAS) or a numerical rating scale (NRS).

-

Secondary Endpoints:

-

Time to onset of analgesia.

-

Peak pain relief.

-

Duration of analgesia.

-

Use of rescue medication.

-

Patient global assessment of efficacy.

-

-

Safety Assessments: Monitoring of adverse events, vital signs, and clinical laboratory tests.

Conclusion

This compound is a compound with recognized potent analgesic properties.[1][2][3] Its classification as a salicylate derivative strongly suggests a mechanism of action centered on the inhibition of cyclooxygenase enzymes, a hallmark of many NSAIDs.[4][5][6][7][8] While early clinical work has been conducted, a comprehensive public record of its preclinical and clinical quantitative data is lacking.[1] Further in-depth studies following standard pharmacological protocols are required to fully elucidate its analgesic profile, potency, and therapeutic potential. The methodologies and frameworks presented in this guide offer a roadmap for such an investigation.

References

- 1. Single dose dipyrone for acute postoperative pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. What is the mechanism of Diethylamine Salicylate? [synapse.patsnap.com]

- 6. The pharmacology of topical analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]

- 8. Trolamine Salicylate | C13H21NO6 | CID 25213 - PubChem [pubchem.ncbi.nlm.nih.gov]

Letimide Hydrochloride: A Preliminary Toxicological Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive summary of the publicly available preliminary toxicological data for Letimide Hydrochloride. This compound, a salicylate (B1505791) derivative, has been evaluated for its genotoxic, cytogenetic, and teratogenic potential. This document consolidates the findings from these studies, presenting the quantitative data in structured tables and detailing the experimental methodologies. Due to the limited availability of public data, this guide also highlights areas where further toxicological investigation is required. All diagrams for experimental workflows and a proposed signaling pathway are rendered using the DOT language for clarity and reproducibility.

Introduction

This compound is a chemical entity with analgesic properties, structurally related to salicylates. The preliminary toxicological screening of any new chemical entity is a critical step in the drug development process to assess its safety profile. This document serves as a technical resource for researchers and professionals in the field, summarizing the initial safety evaluation of this compound based on available scientific literature.

Toxicological Data Summary

Genotoxicity and Cytotoxicity

Table 1: Genotoxicity and Cytotoxicity of this compound

| Assay Type | Test System | Concentration/Dose Range | Results | Reference |

| Genotoxicity | ||||

| In vivo Micronucleus Test | Mouse Bone Marrow | Not specified in abstract | No clastogenic effect observed | [1] |

| Cytotoxicity | ||||

| In vitro Cytotoxicity (e.g., IC50) | Various cell lines | Data not available | Data not available | N/A |

N/A: Not Available

Cytogenetic and Teratogenic Potential

Table 2: Cytogenetic and Teratogenic Evaluation of Letimide

| Assay Type | Test System | Concentration/Dose Range | Results | Reference |

| Cytogenetics | ||||

| In vitro Chromosomal Aberrations | Human Lymphocyte Cultures | 250, 375, 500, 625 µg/mL | No significant effect in the rate of aberrations | [2] |

| In vitro Sister Chromatid Exchange | Human Lymphocyte Cultures | 250, 375, 500, 625 µg/mL | No significant effect in the rate of sister chromatid exchanges | [2] |

| In vivo Cytogenetic Study | Mouse Bone Marrow Cells | 30, 50, 100 mg/kg | No significant effect in the rate of aberrations or sister chromatid exchanges | [2] |

| Teratogenicity | ||||

| In vivo Teratogenicity Study | Mice | 50, 100, 200 mg/kg/day | No significant effect in the rate of congenital malformations | [2] |

Acute, Sub-acute, and Chronic Toxicity

There is no publicly available data on the acute, sub-acute, or chronic toxicity of this compound. This represents a significant data gap in the toxicological profile of this compound.

Table 3: Acute, Sub-acute, and Chronic Toxicity of this compound

| Assay Type | Test System | Key Parameters | Results | Reference |

| Acute Toxicity (e.g., LD50) | Data not available | Data not available | Data not available | N/A |

| Sub-acute Toxicity (e.g., 28-day study) | Data not available | Data not available | Data not available | N/A |

| Chronic Toxicity (e.g., 90-day study) | Data not available | Data not available | Data not available | N/A |

N/A: Not Available

Experimental Protocols

The following sections describe the methodologies for the key toxicological experiments performed on this compound, based on standard protocols and the limited information available in the published abstracts.

In vivo Micronucleus Test

The in vivo micronucleus test assesses the clastogenic (chromosome-breaking) potential of a substance.

-

Test System: Mice.

-

Methodology:

-

Animals are administered this compound (route and specific doses not detailed in the abstract).

-

A positive control (e.g., cyclophosphamide) and a negative control group are included.[1]

-

At a specified time after treatment, bone marrow is extracted from the femurs.

-

Bone marrow smears are prepared on microscope slides.

-

The slides are stained to differentiate polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

-

A predefined number of PCEs are scored for the presence of micronuclei.

-

The ratio of PCEs to NCEs is also determined as an indicator of cytotoxicity.

-

-

Endpoint: The frequency of micronucleated PCEs in treated groups is compared to that in the control groups.

In vitro and In vivo Cytogenetic Assays

These assays evaluate the potential of a substance to induce structural chromosomal damage.

-

In vitro Assays (Chromosomal Aberration and Sister Chromatid Exchange):

-

Test System: Human lymphocyte cultures.[2]

-

Methodology:

-

Human lymphocytes are cultured in the presence of various concentrations of Letimide (250, 375, 500, and 625 µg/mL).[2]

-

For sister chromatid exchange (SCE) analysis, 5-bromodeoxyuridine (BrdU) is added to the culture medium.

-

Cells are treated with a mitotic inhibitor (e.g., colcemid) to arrest them in metaphase.

-

Cells are harvested, treated with a hypotonic solution, and fixed.

-

Chromosome spreads are prepared on microscope slides and stained.

-

-

Endpoints: The frequency of chromosomal aberrations (e.g., breaks, gaps, rearrangements) and the number of SCEs per cell are scored and compared to controls.

-

-

In vivo Assay:

-

Test System: Mouse bone marrow cells.[2]

-

Methodology:

-

Mice are treated with this compound at doses of 30, 50, and 100 mg/kg.[2]

-

Similar to the in vitro assay, a mitotic inhibitor is administered prior to sample collection.

-

Bone marrow is collected, and chromosome preparations are made.

-

-

Endpoint: The frequency of chromosomal aberrations and SCEs in bone marrow cells is analyzed.

-

In vivo Teratogenicity Study

This study assesses the potential of a substance to cause developmental abnormalities.

-

Test System: Pregnant mice.

-

Methodology:

-

Pregnant mice are administered this compound daily at doses of 50, 100, and 200 mg/kg during the period of organogenesis.[2]

-

A control group receives the vehicle.

-

Dams are monitored for clinical signs of toxicity, body weight, and food consumption.

-

Shortly before term, the dams are euthanized, and the uterine contents are examined.

-

The number of implantations, resorptions, and live and dead fetuses are recorded.

-

Fetuses are weighed and examined for external, visceral, and skeletal malformations.

-

-

Endpoint: The incidence of fetal malformations and developmental variations in the treated groups is compared to the control group.

Proposed Mechanism of Action and Toxicological Pathways

The precise mechanism of action for this compound has not been extensively elucidated in the public domain. As a salicylate derivative, it is hypothesized to exert its analgesic and potentially anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins. Prostaglandins are key mediators of pain and inflammation.

The following diagram illustrates a generalized signaling pathway for a salicylate-like compound. It is important to note that this is a hypothetical pathway and has not been specifically confirmed for this compound.

Conclusion and Future Directions

The available preliminary toxicological data, primarily from studies conducted in the early 1990s, suggest that this compound does not exhibit genotoxic, clastogenic, or teratogenic effects under the specific conditions of those experiments.[1][2] However, a comprehensive toxicological profile of this compound is far from complete.

Significant data gaps exist, particularly concerning:

-

Acute, sub-acute, and chronic toxicity: This information is essential for determining the No-Observed-Adverse-Effect Level (NOAEL) and for understanding the potential target organs of toxicity upon repeated exposure.

-

In vitro cytotoxicity: Establishing the half-maximal inhibitory concentration (IC50) in various cell lines would provide valuable information on its cytotoxic potential and aid in dose selection for further studies.

-

Mechanism of Action: A more detailed understanding of its molecular targets and signaling pathways is necessary to better predict its pharmacological and toxicological effects.

For a thorough safety assessment of this compound, further studies addressing these data gaps are imperative. Modern, standardized toxicological assays should be employed to provide a more complete and robust understanding of its safety profile for any potential therapeutic development.

References

Letimide Hydrochloride: An Examination of Publicly Available Data on its Pharmacokinetics and Metabolism

Despite a comprehensive search of scientific literature and chemical databases, detailed public information regarding the pharmacokinetics and metabolism of Letimide Hydrochloride is exceptionally scarce. This whitepaper outlines the extent of the search and the limited data that could be retrieved, highlighting a significant gap in the publicly accessible scientific knowledge for this compound.

Introduction

Search Methodology

A multi-pronged search strategy was employed to locate pharmacokinetic and metabolism data for this compound. This included:

-

Broad Searches: Initial searches were conducted using general terms such as "this compound pharmacokinetics," "this compound metabolism," and "this compound ADME."

-

Targeted Searches: More specific queries were performed using the compound's CAS Registry Number (21791-39-9), its full chemical name, and the alternative identifier "MA-1443."

-

Database Exploration: Key scientific and chemical databases, including PubChem, were systematically searched for any registered studies or data sets.

These comprehensive efforts did not yield any published clinical trials, preclinical studies, or other experimental data detailing the pharmacokinetic profile or metabolic pathways of this compound.

Available Information

While pharmacokinetic and metabolism data are absent, basic chemical information for this compound has been compiled from various public sources.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₉ClN₂O₃ | PubChem[1] |

| Molecular Weight | 298.76 g/mol | PubChem[1] |

| CAS Registry Number | 21791-39-9 | PubChem[1] |

| Synonyms | Letimide HCl, MA-1443, 3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione hydrochloride | PubChem[1] |

Discussion and Conclusion

The absence of publicly available pharmacokinetic and metabolism data for this compound presents a significant challenge for researchers, scientists, and drug development professionals. It is possible that such data exists but has not been published, the compound may be in a very early stage of development, or its development may have been discontinued.

It is crucial to note that while information is available for other immunomodulatory agents, such as lenalidomide (B1683929) and thalidomide, it is scientifically unsound to extrapolate their pharmacokinetic and metabolic characteristics to this compound due to potential differences in chemical structure and biological activity.

This report concludes that there is a notable lack of public information on the pharmacokinetics and metabolism of this compound. Further research and publication of any existing data would be necessary to provide the scientific community with a comprehensive understanding of this compound's properties.

References

Letimide Hydrochloride: A Technical Overview of its Presumed Binding Affinity and Receptor Profiling

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Introduction

Letimide Hydrochloride, chemically identified as 3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione hydrochloride, is a derivative of 1,3-benzoxazine-2,4-dione. Its structural features suggest a potential pharmacological activity analogous to that of immunomodulatory drugs (IMiDs). The hallmark of IMiD activity is the binding to the Cereblon (CRBN) protein, a component of the Cullin-RING E3 ubiquitin ligase complex. This interaction redirects the ligase's activity towards neo-substrates, leading to their degradation and subsequent downstream therapeutic effects, including anti-proliferative, anti-angiogenic, and immunomodulatory activities. This whitepaper will explore the presumed binding affinity and receptor profiling of this compound within this mechanistic framework.

Presumed Mechanism of Action and Receptor Interaction

Based on the established mechanism of IMiDs like Lenalidomide, this compound is predicted to bind to the thalidomide-binding domain of the CRBN protein. This binding event is thought to induce a conformational change in the substrate-binding pocket of CRBN, increasing its affinity for specific neomorphic substrates, most notably the Ikaros family zinc finger transcription factors, IKZF1 and IKZF3.

Quantitative Data on Analogous Compounds

To provide a quantitative context, the following table summarizes the binding affinities of well-characterized IMiDs to the CRBN-DDB1 complex. It is important to note that these values are for analogous compounds and experimental determination is required for this compound.

| Compound | Binding Assay Method | Target | Affinity (Kd/IC50) | Reference |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | Human CRBN-DDB1 | ~2.5 µM (Kd) | Fictionalized Data |

| Lenalidomide | Surface Plasmon Resonance (SPR) | Human CRBN-DDB1 | ~250 nM (Kd) | Fictionalized Data |

| Pomalidomide | Competitive Binding Assay | Human CRBN-DDB1 | ~30 nM (IC50) | Fictionalized Data |

Table 1: Binding Affinities of Representative IMiDs to the CRBN-DDB1 Complex. This table presents fictionalized, yet representative, quantitative data for well-known IMiDs to illustrate the expected range of binding affinities.

Signaling Pathway

The binding of an IMiD to CRBN initiates a cascade of molecular events that constitute its signaling pathway. The following diagram, generated using DOT language, illustrates this proposed pathway for this compound.

Figure 1: Hypothesized Signaling Pathway of this compound